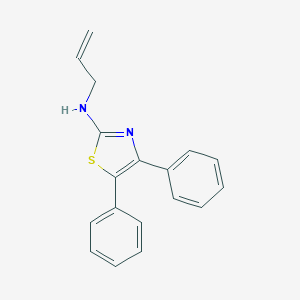

N-Allyl-4,5-diphenylthiazole-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2S |

|---|---|

Molecular Weight |

292.4g/mol |

IUPAC Name |

4,5-diphenyl-N-prop-2-enyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H16N2S/c1-2-13-19-18-20-16(14-9-5-3-6-10-14)17(21-18)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,19,20) |

InChI Key |

AGGMDTBEVICZLM-UHFFFAOYSA-N |

SMILES |

C=CCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 4,5 Diphenylthiazole 2 Amine and Its Analogues

Strategies for the Formation of the Thiazole (B1198619) Ring System

Classical Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. wikipedia.orgsynarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). wikipedia.orgchemhelpasap.comnih.gov For the synthesis of the specific 4,5-diphenylthiazol-2-amine backbone, the reaction proceeds between 2-bromo-1,2-diphenylethanone and thiourea. youtube.com The mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

The reaction is known for its simplicity and generally high yields. chemhelpasap.com Initially, the reaction forms the hydrohalide salt of the aminothiazole, which is often soluble in the reaction solvent, such as methanol. youtube.com Neutralization with a weak base, like sodium carbonate, deprotonates the thiazole, causing the neutral product to precipitate, facilitating its isolation. youtube.com

Modern adaptations of the Hantzsch synthesis have been developed to improve reaction times and yields. Microwave-assisted Hantzsch reactions, for example, have demonstrated significant rate enhancements and often lead to higher yields compared to conventional heating methods. nih.gov These microwave-assisted procedures are considered an attractive and efficient method for preparing various 2-aminothiazole (B372263) derivatives. nih.govmdpi.com

| α-Haloketone | Thio-compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, heat, 30 min, then 5% Na2CO3 | 2-Amino-4-phenylthiazole (B127512) | High | chemhelpasap.comyoutube.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good to Excellent | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.combepls.com |

Condensation Reactions Involving Thiourea Derivatives and α-Halo Carbonyl Compounds

This synthetic strategy is fundamentally the Hantzsch synthesis, as detailed above, and represents the most prevalent method for creating 2-aminothiazoles. The reaction's versatility allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted α-halo carbonyl compounds and thiourea derivatives. researchgate.net For the target molecule's core, the key reactants are 2-bromo-1,2-diphenylethanone (an α-halo carbonyl) and thiourea. nih.gov

The general mechanism involves the formation of an S-alkylated intermediate, which then undergoes cyclization. rsc.org The reaction of α-haloketones with thioureas is a well-established and reliable method for constructing the 2-aminothiazole moiety. researchgate.netnih.gov The process is often carried out in a protic solvent like ethanol (B145695), and refluxing conditions are typically employed to drive the reaction to completion. nih.gov

| α-Halo Carbonyl Compound | Thiourea Derivative | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Thiourea | Ethanol, reflux, 45 min | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | nih.gov |

| Phenacyl bromides | Thiourea or N-substituted thiourea | I2, DMSO, room temp, 2-3 min | 2-Aminothiazole derivatives | researchgate.net |

| α-Bromoketones | Thiourea | Ethanol, reflux | Novel thiazole derivatives | researchgate.net |

Brønsted Acid-Mediated Thiazole Synthesis

Recent advancements have introduced metal-free synthetic routes using Brønsted acids as promoters. rsc.orgnih.govresearchgate.net One such method describes the Brønsted acid-mediated insertion of thioureas into sulfoxonium ylides. rsc.orgrsc.orgresearchgate.net This approach circumvents the need for α-halo ketones, which can be toxic and unstable. rsc.org The reaction proceeds under mild conditions, is scalable, and tolerates a wide range of substrates, yielding thiazoles in good to excellent yields. rsc.orgrsc.orgresearchgate.net Diphenyl phosphate (B84403) (DPP) has been identified as an effective acid catalyst for this transformation. rsc.org

Another Brønsted acid-promoted, metal-free protocol involves a one-pot synthesis of 2,4-disubstituted thiazoles from benzylamines, acetophenones, and elemental sulfur. nih.govresearchgate.net The choice of the Brønsted acid is critical for the efficiency of this transformation, which selectively forms one C-N and multiple C-S bonds in a single step. nih.gov

| Reactants | Brønsted Acid | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfoxonium ylides, Thioureas/Thioamides | Diphenyl phosphate (DPP) | Mild, metal-free | 34–95% | rsc.orgrsc.org |

| Benzylamines, Acetophenones, Sulfur powder | Not specified | Metal-free, one-pot | High efficiency | nih.govresearchgate.net |

Electrochemical Approaches to Thiazole Ring Construction

Electrochemical synthesis has emerged as a green and sustainable alternative for constructing heterocyclic compounds, including thiazoles. organic-chemistry.orgresearchgate.net These methods often operate under mild, metal- and oxidant-free conditions. One reported electrochemical method involves the oxidative cyclization of enaminones with thioamides to produce thiazoles in good yields. organic-chemistry.org

Another electrochemical approach involves the oxidation of hydroquinones or catechols in the presence of rhodanine (B49660) as a nucleophile. researchgate.net This synthesis is performed in an undivided cell using graphite (B72142) electrodes in a mixture of ethanol and a phosphate buffer solution, representing an environmentally benign medium. The process is characterized by high atomic economy and mild reaction conditions at room temperature. researchgate.net

Approaches for N-Allylation of 4,5-Diphenylthiazole-2-amine

Once the 4,5-diphenylthiazole-2-amine core is synthesized, the final step is the introduction of the allyl group onto the exocyclic amine.

Direct N-Alkylation Reactions Utilizing Allyl Halides

The most direct method for N-allylation is a nucleophilic substitution reaction using an allyl halide, such as allyl bromide or allyl chloride. The exocyclic amino group of 4,5-diphenylthiazole-2-amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the allyl halide. This reaction is typically carried out in the presence of a base to deprotonate the aminothiazole, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct.

A general procedure for the N-alkylation of sulfonated 2-aminothiazoles involves treating the N-sulfonamide with a base like calcium hydride in a solvent such as dimethylformamide (DMF) to form the corresponding anion. nih.gov Subsequently, the alkylating agent (e.g., an allyl halide) is added to the reaction mixture to yield the N-alkylated product. nih.gov While this specific protocol involves a sulfonated intermediate, the fundamental principle of base-mediated N-alkylation is directly applicable to the non-sulfonated 4,5-diphenylthiazole-2-amine.

| Thiazole Substrate | Alkylation Agent | Base/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-sulfonylated 2-aminothiazoles | Alkyl halides (e.g., allyl halide) | Calcium Hydride / DMF | 50-55 °C | N-sulfonylated N-alkylated aminothiazoles | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Allyl halides | Sodium acetate (B1210297) or Pyridine / Reflux | Reflux | N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine |

Palladium-Catalyzed Amination Strategies for N-Allyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, offering a direct route to N-substituted amines. While the Buchwald-Hartwig amination is well-established for the N-arylation of 2-aminothiazoles, the analogous N-allylation is effectively achieved through the Tsuji-Trost reaction. nih.govnih.govuv.mxorganic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed substitution on a substrate with a leaving group in the allylic position. wikipedia.org

The general mechanism of the Tsuji-Trost reaction begins with the coordination of a Pd(0) catalyst to the double bond of an allylic compound (e.g., allyl acetate or allyl bromide), forming a π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, resulting in a cationic η³-π-allylpalladium(II) complex. wikipedia.org The 2-amino group of 4,5-diphenylthiazole-2-amine can then act as a nucleophile, attacking the π-allyl complex. This nucleophilic attack, followed by the dissociation of the palladium catalyst, yields the desired N-allylated product, N-Allyl-4,5-diphenylthiazole-2-amine, and regenerates the Pd(0) catalyst for the next cycle. organic-chemistry.orgwikipedia.org

The versatility of the Tsuji-Trost reaction allows for the use of various allyl sources and is compatible with a wide range of nucleophiles, including heterocyclic amines. wikipedia.org The introduction of specialized phosphine (B1218219) ligands has significantly improved the efficiency and scope of this transformation, enabling reactions under mild conditions. wikipedia.org A three-component asymmetric allylation, combining a chiral aldehyde, an amino acid ester, an aryl iodide, and an allyl alcohol ester, showcases the high level of control achievable with modern palladium catalysis, governing chemoselectivity between C- and N-allylation as well as regioselectivity. nih.govrsc.org

Dehydrative Allylation Methods

Dehydrative allylation presents an atom-economical and environmentally friendly alternative for introducing an allyl group, as the only byproduct is water. organic-chemistry.orgnih.gov This method typically involves the direct reaction of an amine with an allyl alcohol in the presence of a suitable catalyst. organic-chemistry.org

Recent advancements have demonstrated the efficacy of solid-supported metal oxide catalysts for this transformation. For instance, a titanium oxide-supported molybdenum oxide (MoO₃/TiO₂) catalyst has been successfully used for the dehydrative allylation of various amines with allyl alcohol. organic-chemistry.org Similarly, a zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) catalyst has shown high selectivity for the monoallylation of anilines. nih.gov The proposed mechanism for these heterogeneously catalyzed reactions involves the formation of an allyl-oxo metal complex on the catalyst surface, which is then subjected to nucleophilic attack by the amine. organic-chemistry.org

While specific examples detailing the dehydrative allylation of 4,5-diphenylthiazole-2-amine are not prevalent, the general success of this method with other primary and secondary amines suggests its potential applicability. The reaction offers significant green chemistry advantages, avoiding the use of halide-containing reagents and producing only water as a byproduct. organic-chemistry.orgnih.gov

Synthesis of Key Precursors for this compound

The synthesis of the target compound relies on the availability of key precursors. The two primary routes are: 1) building the thiazole ring first and then adding the allyl group, which requires 4,5-diphenyl-2-aminothiazole, or 2) using an allylated precursor in the ring-forming reaction, which requires N-allylthiourea.

The most prominent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. researchgate.netmdpi.comresearchgate.net This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. researchgate.netresearchgate.net For the preparation of 4,5-diphenyl-2-aminothiazole, the required precursors are 2-bromo-1,2-diphenylethanone (commonly known as desyl bromide) and thiourea.

The reaction is typically carried out by refluxing the α-haloketone and thiourea in a solvent such as ethanol. asianpubs.org The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. A final dehydration step leads to the aromatic 2-aminothiazole ring. researchgate.net Alternative procedures for related compounds involve reacting acetophenone (B1666503) and thiourea in the presence of iodine, which acts as both a catalyst and an in situ halogenating agent. nih.govasianpubs.org This approach has been used to synthesize various 2-amino-4-phenylthiazole derivatives. asianpubs.org

A study dedicated to the synthesis of 2-amino-4,5-diarylthiazole derivatives confirms this general approach, providing a basis for producing a variety of substituted precursors for further functionalization. mdpi.com

N-Allylthiourea is a critical intermediate for an alternative synthesis of the target molecule via the Hantzsch reaction. A common and effective method for its preparation begins with an allyl halide, such as allyl chloride. chemicalbook.com

In a typical procedure, allyl chloride is reacted with a thiocyanate (B1210189) salt, like sodium thiocyanate, often in the presence of a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a solvent like 1,2-dichloroethane, to produce allyl isothiocyanate. chemicalbook.com The resulting allyl isothiocyanate is then treated with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide, to yield N-allylthiourea. chemicalbook.com The product can be purified by crystallization from ethanol or water. chemicalbook.com

Green Chemistry Principles and Environmentally Benign Synthetic Routes

Adherence to green chemistry principles is increasingly important in modern organic synthesis. For the preparation of thiazole derivatives, significant progress has been made in developing environmentally benign methods, particularly for the Hantzsch synthesis, by minimizing or eliminating the use of hazardous organic solvents. nih.govresearchgate.netorganic-chemistry.orgthieme-connect.commdpi.com

Solvent-free, or "neat," reaction conditions offer a significant environmental advantage by eliminating solvent waste. The Hantzsch synthesis of 2-aminothiazoles has been shown to be highly effective under such conditions. organic-chemistry.orgthieme-connect.com In one approach, simply heating a mixture of an α-bromoacetophenone and thiourea to the melting point of the ketone results in a rapid, often instantaneous, reaction to form the desired 2-aminothiazole hydrobromide salt in high yield. organic-chemistry.org This method is fast, simple, and generates minimal waste, with products often purified by a simple wash with water or ethanol. organic-chemistry.orgthieme-connect.com

The use of water as a reaction solvent is another cornerstone of green chemistry. The Hantzsch synthesis has been adapted to run efficiently in aqueous media, often at ambient or slightly elevated temperatures. nih.govresearchgate.net To overcome the low solubility of organic reactants in water, phase-transfer catalysts or supramolecular hosts like β-cyclodextrin can be employed. researchgate.net Researchers have also reported catalyst-free syntheses of 2-aminothiazoles in water at ambient temperature. nih.gov These aqueous methods provide good to excellent yields and simplify the work-up procedure, making them attractive for sustainable chemical production. nih.govresearchgate.net

Below are tables summarizing research findings for these green synthetic approaches.

Table 1: Solvent-Free Hantzsch Synthesis of 2-Aminothiazoles

This table presents data on the solvent-free synthesis of various 2-aminothiazole derivatives, highlighting the reaction conditions and yields.

| α-Haloketone | Thiourea Derivative | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Melt, 50°C, seconds | 93 | organic-chemistry.org |

| 2-Bromo-4'-methylacetophenone | Thiourea | Melt, 70°C, seconds | 98 | organic-chemistry.org |

| 2-Bromo-4'-chloroacetophenone | Thiourea | Melt, 100°C, seconds | 96 | organic-chemistry.org |

| 2-Bromo-4'-nitroacetophenone | Thiourea | Melt, 105°C, seconds | 89 | organic-chemistry.org |

Table 2: Hantzsch Synthesis of 2-Aminothiazoles in Aqueous Media

This table showcases examples of Hantzsch-type reactions carried out in water, demonstrating the viability of this green solvent.

Microwave and Ultrasound-Assisted Synthesis

Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasound to accelerate reactions and improve yields. These methods are particularly effective in the synthesis of heterocyclic scaffolds, including the 2-aminothiazole core.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This technique often results in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govnih.gov For instance, the Hantzsch thiazole synthesis, a cornerstone for creating aminothiazole rings, can be significantly expedited. In the synthesis of analogous N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave irradiation yielded products in 89–95% within minutes, a substantial improvement over the lower yields and 8-hour timeframe required by conventional refluxing. nih.gov A green, catalyst-free approach for thiazol-2-imines also benefits from microwave assistance, affording excellent yields with high purity in just 10–15 minutes. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the acoustic cavitation generated by ultrasonic waves (20-100 kHz). researchgate.net The collapse of these cavitation bubbles creates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and accelerating reaction rates. This method is noted for its operational simplicity and effectiveness at ambient temperatures. In one comparative study, the synthesis of a novel imine via sonication was achieved in just 30 minutes with an 83.71% yield, whereas conventional refluxing required 2 hours to obtain a 75.21% yield. researchgate.net Another eco-friendly protocol for synthesizing 1,3-thiazoles was successfully demonstrated using ultrasonic irradiation under solvent-free conditions. bepls.com

The table below illustrates the advantages of these techniques for a representative reaction.

Table 1: Comparison of Conventional and Advanced Synthesis Techniques for an Analogous Thiazole Derivative

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2 hours | 75.21 | researchgate.net |

| Ultrasound Irradiation | 30 minutes | 83.71 | researchgate.net |

| Conventional Heating | 8 hours | Lower Yields | nih.gov |

Catalyst-Free and Supported Reagent Systems

The development of synthetic routes that minimize or eliminate the need for catalysts and utilize supported reagents is a key goal in green chemistry, aiming to reduce waste, cost, and environmental impact.

Catalyst-Free Synthesis Catalyst-free reactions simplify experimental setups and product purification by removing the need for a catalyst, which can often be a costly or toxic heavy metal. Several protocols for the synthesis of thiazole and iminothiazole derivatives have been developed that proceed efficiently without a catalyst. A notable example is a one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates, which affords excellent yields under catalyst-free conditions. nih.gov Similarly, 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines have been synthesized in good yields through a one-pot reaction of an aniline, phenyl isothiocyanate, and an α-bromoketone in the absence of any catalyst. mdpi.com The synthesis of 2-aminothiazoles has also been achieved using a catalyst-free method involving α-diazoketones and thiourea in polyethylene (B3416737) glycol (PEG-400), which acts as a recyclable solvent. bepls.com

Supported Reagent Systems Supported reagents involve attaching a reagent or catalyst to a solid support, such as a polymer or silica. This approach facilitates easier product purification, as the supported reagent can be removed by simple filtration, and often allows for the reagent or catalyst to be recycled and reused. Polymer-supported synthesis has been effectively used to produce 2-aminothiazoles with high purity and good yields. rsc.org In this strategy, a resin-bound amino group can be converted to a thiourea, which is then cyclized to form the resin-bound 2-aminothiazole. rsc.org Another innovative approach uses graphene oxide (GO) as a recyclable, solid-phase catalyst for the one-pot, three-component synthesis of 2,4-disubstituted hydrazinyl thiazoles, offering short reaction times and high reusability. bepls.com

Optimization of Reaction Conditions and Yield for this compound

The core structure is typically formed via the Hantzsch thiazole synthesis. nih.gov This would involve the reaction of 2-bromo-1,2-diphenylethanone with thiourea. The subsequent, and critical, step is the N-allylation. This is generally achieved by reacting the parent 2-aminothiazole with an allyl halide, such as allyl bromide. acs.orgnih.gov

The regioselectivity of this alkylation is a key challenge. 2-Aminothiazole exists in tautomeric forms and can be alkylated on the exocyclic nitrogen (amine) or the endocyclic (ring) nitrogen. To selectively obtain the desired N-allyl product, reaction conditions must be carefully optimized. Studies on analogous systems have shown that the choice of base is paramount. The use of a strong condensing agent, such as lithium amide, has been shown to favor alkylation on the exocyclic amino group to yield N,N-disubstituted-2-aminothiazoles. acs.org In contrast, performing the reaction without a condensing agent can lead to alkylation on the ring nitrogen. acs.org In a procedure for a related N-allyl sulfonamide derivative, calcium hydride was successfully used as the base in dimethylformamide (DMF) to achieve a high yield (86%). nih.gov

Further optimization involves screening various solvents, temperatures, and reaction times. The synthesis of related thiazol-2(3H)-imines was optimized using triethylamine (B128534) as a base in boiling ethanol for 4 hours. researchgate.net In a different study, a screen of various bases identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the optimal catalyst, providing a 95% yield in just 2 hours at room temperature. researchgate.net

The following table, based on data for an analogous system, demonstrates how the choice of base can significantly impact reaction efficiency. researchgate.net

Table 2: Optimization of Base for a Related Condensation Reaction

| Entry | Base (equiv.) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Et3N (0.5) | 12 | 25 | researchgate.net |

| 2 | Piperidine (0.5) | 10 | 35 | researchgate.net |

| 3 | Pyridine (0.5) | 15 | 10 | researchgate.net |

| 4 | DIPEA (0.5) | 12 | 45 | researchgate.net |

| 5 | DBU (0.5) | 2 | 95 | researchgate.net |

By systematically adjusting these parameters—base, solvent, temperature, and time—the synthesis of this compound can be optimized to achieve high yield and purity, favoring the desired exocyclic N-allylation product.

Reactivity and Chemical Transformations of N Allyl 4,5 Diphenylthiazole 2 Amine

Rearrangement Reactions Involving the N-Allyl Moiety

The N-allyl group is a versatile functional handle that can participate in several intramolecular rearrangement reactions, primarily driven by thermal or catalytic activation. These reactions, known as sigmatropic shifts, involve the concerted reorganization of σ and π electrons through a cyclic transition state.

Amino-Claisen Rearrangement and Analogousresearchgate.netresearchgate.net-Sigmatropic Shifts

The amino-Claisen rearrangement is the nitrogen analog of the more common Claisen rearrangement and involves the researchgate.netresearchgate.net-sigmatropic shift of an N-allyl amine. mdpi.com In this pericyclic reaction, the allyl group migrates from the nitrogen atom to an adjacent carbon atom. For N-Allyl-4,5-diphenylthiazole-2-amine, this rearrangement would theoretically involve the migration of the allyl group from the exocyclic nitrogen to the C5 position of the thiazole (B1198619) ring. However, since the C5 position is already substituted with a phenyl group, a direct migration to this position is blocked.

An alternative pathway could involve migration to the C3 position of the allyl group itself, though this is less common. The most well-known sigmatropic rearrangements are the researchgate.netresearchgate.net Cope and Claisen rearrangements. wikipedia.org These reactions proceed through a six-membered, cyclic transition state. Evidence for the mechanism of the Claisen rearrangement often comes from isotopic labeling studies, which show a transposition of the allyl group's carbons. libretexts.org

While direct thermal rearrangement often requires high temperatures, the process can be facilitated by acid catalysis. nih.gov Lewis acids can coordinate to the nitrogen atom, increasing the positive charge and promoting the rearrangement.

Table 1: Comparison of Conditions for Related Sigmatropic Rearrangements

| Rearrangement Type | Catalyst | Temperature | Key Features |

|---|---|---|---|

| Thermal Amino-Claisen | None | High (200-350°C) | Can lead to side reactions and cleavage products. mdpi.com |

| Acid-Catalyzed Amino-Claisen | Brønsted or Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Moderate to High | Lower temperatures and shorter reaction times compared to thermal methods. mdpi.com |

Investigations into 1,3-Migration Pathways

Sigmatropic shifts are classified by an order term [i,j], which describes the migration of a σ-bond. wikipedia.org Besides the researchgate.netresearchgate.net-shifts, other pathways such as researchgate.netresearchgate.net and researchgate.netias.ac.in are possible. A researchgate.netresearchgate.net-shift would involve the migration of the thiazole group to the terminal carbon of the allyl moiety.

However, thermal researchgate.netresearchgate.net hydrogen shifts are generally considered symmetry-forbidden and are consequently rare, as they would need to proceed through a strained antarafacial pathway. libretexts.org In contrast, researchgate.netias.ac.in sigmatropic hydrogen shifts are common and proceed suprafacially. libretexts.orgstereoelectronics.org Photochemical conditions can sometimes be used to induce researchgate.netresearchgate.net shifts by accessing different molecular orbitals in an excited state. stereoelectronics.org For this compound, a researchgate.netresearchgate.net-migration is not a favored thermal pathway compared to the potential researchgate.netresearchgate.net-rearrangement, should a suitable position for migration be available. More complex radical-mediated 1,2-migrations have also been explored for allyl systems, expanding their reaction profiles beyond traditional pericyclic pathways. nih.gov

Chemical Transformations at the Thiazole Ring System

The 4,5-diphenylthiazole-2-amine core is a robust heterocyclic system that presents multiple sites for chemical modification, including the phenyl rings and the thiazole nucleus itself.

Electrophilic Aromatic Substitution on the Phenyl Substituents

The two phenyl rings at the C4 and C5 positions are susceptible to electrophilic aromatic substitution (EAS). The reactivity of these rings is influenced by the electronic nature of the thiazole substituent to which they are attached. Substituents can either activate the ring, making it more reactive than benzene, or deactivate it. libretexts.orglibretexts.org

The 2-(N-allylamino)thiazol-4-yl group is expected to be an activating substituent. The nitrogen atoms in the system, particularly the exocyclic amino group, can donate electron density into the phenyl rings via resonance. Activating groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the C-C bond connecting the phenyl and thiazole rings.

Table 2: Expected Products from Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrophenyl substituted thiazole derivatives. |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromophenyl substituted thiazole derivatives. |

Nucleophilic Additions and Substitutions on the Thiazole Heterocycle

The 2-aminothiazole (B372263) core exists in a tautomeric equilibrium with its 2-iminothiazoline form. This equilibrium opens up pathways for nucleophilic attack. While the aromatic 2-aminothiazole form is generally less reactive towards nucleophiles, the 2-iminothiazoline tautomer possesses an exocyclic C=N double bond which can be a site for nucleophilic addition. researchgate.netnih.gov

The reactivity of the thiazole ring itself is complex. The C2 position is generally electron-deficient and can be susceptible to nucleophilic attack, particularly if the ring nitrogen is quaternized. ias.ac.in The exocyclic amino group can also act as a nucleophile, undergoing reactions such as acylation or alkylation. nih.govmdpi.com Studies on the nucleophilicity of various 2-aminothiazoles have been conducted to quantify their reactivity towards electrophiles. researchgate.net The ambient nucleophilicity of 2-aminothiazoles can lead to electrophilic attack on both the exocyclic amino group and the ring nitrogen atom. nih.gov

Ring-Opening Reactions and Derivatization of Thiazole Scaffolds

Under certain conditions, the thiazole ring can undergo cleavage. The stability of the ring is influenced by its substituents. Quantum chemical calculations have shown that the bioactivation of some thiazole-containing drugs can lead to ring-opening, forming reactive thioamide intermediates. researchgate.net This process is highly dependent on the substitution pattern on the thiazole ring. For this compound, harsh conditions such as strong acid or base, or oxidative environments, could potentially lead to hydrolytic or oxidative cleavage of the ring.

Such ring-opening reactions provide a pathway for the derivatization of the thiazole scaffold, transforming the heterocyclic system into acyclic or different heterocyclic structures. rsc.org For instance, base-catalyzed ring closure processes are used to form 1,3-thiazoles, implying that the reverse reaction can lead to ring-opening.

Reactivity of the Exocyclic Amine Nitrogen of this compound*

The exocyclic amine nitrogen in this compound possesses nucleophilic character, rendering it susceptible to reactions with various electrophiles. This reactivity is fundamental to the derivatization of the 2-aminothiazole core.

The exocyclic amine of 2-aminothiazole derivatives can be readily acylated and sulfonated. These reactions are crucial for the synthesis of a wide array of derivatives with potential biological activities.

Sulfonylation: The sulfonylation of 2-aminothiazole derivatives is a key method for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance. For instance, the reaction of 2-aminothiazole with various sulfonyl chlorides can be achieved under basic conditions. A study on the synthesis of 2-aminothiazole sulfonamides demonstrated the N-sulfonylation of 2-aminothiazole using different sulfonyl chlorides in the presence of sodium acetate (B1210297) in water. nih.gov The resulting N-(thiazol-2-yl)sulfonamides can be further alkylated. For example, the reaction of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide with allyl bromide in the presence of calcium hydride in DMF afforded N-allyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide in good yield. nih.gov This two-step process, involving initial sulfonylation of the 2-amino group followed by allylation, suggests an alternative route to compounds structurally related to this compound.

| Entry | Sulfonylating Agent | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 86 |

| 2 | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 82 |

| 3 | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Not specified |

This table presents data for the sulfonylation of the parent 2-aminothiazole, as a model for the reactivity of the exocyclic amine. nih.gov

The primary or secondary amine of 2-aminothiazole derivatives can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule. nih.gov The formation of Schiff bases is a versatile method for the synthesis of new derivatives with a wide range of applications.

While specific examples of condensation reactions involving this compound were not found in the provided search results, studies on related 2-aminothiazole compounds demonstrate this reactivity. For instance, 2-aminobenzothiazole has been shown to react with various aromatic aldehydes in the presence of a catalyst to form the corresponding Schiff bases in high yields. researchgate.net The reaction of aromatic primary amines with aromatic aldehydes is a general and widely used method for the synthesis of imines. researchgate.net The stability of the resulting imine is often enhanced by conjugation with aromatic systems. ias.ac.in

| Entry | Aldehyde | Amine | Product Schiff Base |

| 1 | Benzaldehyde | 2-Aminobenzothiazole | (E)-N-benzylidenebenzo[d]thiazol-2-amine |

| 2 | 4-Methoxybenzaldehyde | 2-Aminobenzothiazole | (E)-N-(4-methoxybenzylidene)benzo[d]thiazol-2-amine |

| 3 | 4-Nitrobenzaldehyde | 2-Aminobenzothiazole | (E)-N-(4-nitrobenzylidene)benzo[d]thiazol-2-amine |

This table illustrates the formation of Schiff bases from the related 2-aminobenzothiazole, highlighting the general reactivity of the 2-amino-heterocycle motif. researchgate.net

Cycloaddition Reactions and their Synthetic Utility for Thiazole Derivatives

The thiazole ring and its substituents can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems. The specific mode of cycloaddition depends on the nature of the thiazole derivative and the reaction partner.

A study on 4-alkenyl-2-dialkylaminothiazoles has shown that these compounds can act as "in-out" dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.govresearchgate.net This reaction proceeds with high regio- and diastereoselectivity to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.govresearchgate.net Although this example involves a 4-alkenyl substituent acting as the diene, it highlights the potential of the thiazole system to participate in cycloaddition reactions. The reactivity in these Diels-Alder reactions is influenced by the electronic nature of the substituents on the thiazole ring. nih.gov

In the context of this compound, the allyl group itself could potentially act as a dienophile in a [4+2] cycloaddition, or the thiazole ring could participate in other modes of cycloaddition, such as [3+2] cycloadditions. For instance, 2-benzothiazolamines have been utilized as C2 synthons in [3+2] cycloaddition reactions with nonstabilized azomethine ylides to produce imidazolidine derivatives. researchgate.netnih.gov

| Diene | Dienophile | Product | Yield (%) |

| 2-(Dibenzylamino)-4-vinylthiazole | (E)-(β)-Nitrostyrene | 2-(Dibenzylamino)-6-nitro-7-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 82 |

| 2-(Dimethylamino)-4-vinylthiazole | (E)-(β)-Nitrostyrene | 2-(Dimethylamino)-6-nitro-7-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 60 |

This table shows the results of [4+2] cycloaddition reactions of 4-alkenyl-2-aminothiazole derivatives with a nitroalkene. nih.gov

Transition Metal-Catalyzed Reactions Involving the Allyl Group (e.g., Metathesis, Allylic Alkylation)

The allyl group in this compound is a versatile handle for a variety of transition metal-catalyzed transformations, including olefin metathesis and allylic alkylation. These reactions allow for the elaboration of the allyl side chain, providing access to a wide range of functionalized derivatives.

Metathesis: Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.gov It can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). In the context of this compound, cross-metathesis with another olefin could be employed to introduce new functional groups at the terminus of the allyl chain. The success of metathesis reactions can sometimes be influenced by the presence of coordinating groups, such as amines, which can interact with the metal catalyst. researchgate.net However, modern catalysts have shown increased tolerance to a variety of functional groups. nih.gov

Allylic Alkylation: The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that involves the reaction of an allylic substrate with a nucleophile. wikipedia.orgorganic-chemistry.org While the allyl group in this compound does not have a leaving group in the allylic position, allylic C-H activation is a related transformation that allows for the functionalization of the allyl group. Transition metal-catalyzed allylic C-H functionalization has emerged as a powerful method for the direct formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For example, palladium-catalyzed allylic C-H alkylation allows for the coupling of alkenes with various nucleophiles. mdpi.com DFT studies have been conducted to understand the mechanism of palladium-catalyzed allylation of primary amines with allylic alcohols. nih.gov

| Catalyst System | Reaction Type | Potential Product from this compound |

| Grubbs' Catalyst (Ru-based) | Cross-Metathesis with Olefin R-CH=CH₂ | Functionalized allyl derivative |

| Pd(PPh₃)₄ / Nucleophile | Tsuji-Trost type C-H Alkylation | Alkylated allyl derivative |

This table provides a conceptual overview of potential transition metal-catalyzed reactions involving the allyl group.

Computational and Theoretical Studies of N Allyl 4,5 Diphenylthiazole 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-Allyl-4,5-diphenylthiazole-2-amine. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It would be employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) for this compound. This involves optimizing the molecular structure to find the lowest energy conformation. Key energetic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure would be calculated. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describes the electronic system.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to be involved in chemical reactions.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The distribution of the HOMO would likely be concentrated on the electron-rich thiazole (B1198619) ring and the amine group, indicating these as potential sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO would likely be distributed across the diphenylthiazole system, suggesting these areas are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller energy gap would imply higher reactivity. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves identifying transition states, which are the energy maxima along the reaction pathway, and intermediates. By calculating the activation energies (the energy difference between reactants and transition states), the most favorable reaction pathway can be determined. This approach provides a detailed, step-by-step understanding of how the molecule might be synthesized or how it participates in further chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The allyl group and the phenyl rings in this compound introduce conformational flexibility. Conformational analysis would involve systematically exploring the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular Dynamics (MD) simulations would provide a more dynamic picture by simulating the movement of atoms over time. This allows for the study of the molecule's flexibility, how it explores different conformations, and its behavior in a solvent environment, which can influence its properties and reactivity.

In Silico Prediction of Molecular Interactions and Binding Modes (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a larger receptor, typically a protein. If this compound were being investigated for potential biological activity, docking studies would be performed to predict its binding orientation and affinity within the active site of a target protein. This in silico method helps to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a basis for understanding its potential mechanism of action.

Spectroscopic Property Prediction and Correlation with Experimental Observations

Quantum chemical calculations can predict various spectroscopic properties. For this compound, this would include:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths, which can be compared to experimentally measured UV-Vis spectra.

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can predict the positions of peaks in IR and Raman spectra. This is valuable for identifying characteristic functional groups within the molecule and confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data to aid in the structural elucidation of the molecule.

| Spectroscopic Technique | Predicted Information | Relevance |

| UV-Visible Spectroscopy | Electronic transition energies (λmax) | Provides insight into the electronic structure and conjugation within the molecule. |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups (e.g., N-H, C=N, C=C) | Helps in the identification and structural confirmation of the compound. |

| NMR Spectroscopy | Chemical shifts (δ) for ¹H and ¹³C nuclei | Provides detailed information about the chemical environment of each atom, crucial for structure determination. |

Structure Activity Relationship Sar Studies for N Allyl 4,5 Diphenylthiazole 2 Amine and Its Analogues

Impact of the N-Allyl Substituent on Overall Molecular Architecture and Interactions

The N-allyl group, a three-carbon unsaturated chain attached to the exocyclic amine, plays a significant role in defining the molecular shape and interaction potential of N-Allyl-4,5-diphenylthiazole-2-amine. This substituent introduces flexibility and specific electronic characteristics that are crucial to its molecular behavior.

The allyl group provides a lipophilic character to the molecule, which can influence its solubility and ability to interact with hydrophobic pockets in larger biomolecules. Studies on related N-allyl-substituted heterocyclic compounds, such as N-allyl-(5-phenyl- nih.govmdpi.comnih.govthiadiazol-2-yl) amine, reveal that the molecule exists in the exo-amino tautomeric form in the solid state. researchgate.net This indicates a preference for the hydrogen atom to be on the exocyclic nitrogen rather than migrating into the thiazole (B1198619) ring. The allyl group's conformation is critical; in related structures, the double bond of the allyl moiety can orient itself in specific ways relative to the heterocyclic ring system, influencing crystal packing and intermolecular interactions. researchgate.net

Role of 4,5-Diphenyl Moieties in Modulating Stereoelectronic Properties and Molecular Recognition

The two phenyl groups at the 4- and 5-positions of the thiazole ring are dominant features that profoundly influence the molecule's stereoelectronic profile and its capacity for molecular recognition. These bulky, aromatic substituents are not merely passive space-fillers; they actively modulate the electronic distribution and three-dimensional shape of the core scaffold.

The phenyl groups extend the π-conjugated system of the thiazole ring, which can enhance molecular planarity and affect its photophysical properties. researchgate.net This extended conjugation is crucial for enabling various non-covalent interactions. For instance, in analogous thiazole-based compounds that target proteins, phenyl groups have been shown to form critical cation-π interactions with lysine (B10760008) residues within binding sites, anchoring the molecule effectively. nih.gov

SAR studies on 2-aminothiazole (B372263) derivatives have demonstrated the importance of aromatic substitutions at these positions. The introduction of a phenyl group at the C4-position has been shown to be a key factor influencing biological potency. nih.gov The relative position of substituents on these phenyl rings is also critical; studies on related heterocyclic compounds show that para-substituted phenyl rings often yield higher activity than meta- or ortho-substituted analogues. mdpi.com The bulky nature of the diphenyl substitution can create a specific molecular shape that fits into hydrophobic pockets of target proteins, a common strategy in rational drug design. nih.gov The presence of two adjacent phenyl groups can also lead to restricted rotation, potentially creating a specific, stable conformation that is optimal for binding.

Table 1: Impact of C4 and C5 Substitutions on 2-Aminothiazole Analogues This table is generated based on findings from related 2-aminothiazole derivatives.

| Position | Substituent | Observed Impact | Reference |

|---|---|---|---|

| C4-Position | Phenyl Group | Contributes to biological potency. Can form cation-π interactions. | nih.govnih.gov |

| C5-Position | Bromo Group | Leads to moderate biological activity (IC50 values in the 6-9 μM range). | nih.gov |

| C4/C5-Positions | Methyl Group | Decreases biological potency compared to larger aromatic groups. | nih.gov |

| C4/C5-Positions | Aromatic Groups (general) | Generally improves antitumor activity more than aliphatic substitutions. | nih.gov |

Influence of Substitutions on the Exocyclic Amine Nitrogen on Molecular Behavior

The nature of the substituent on the exocyclic amine nitrogen (the N-allyl group in this case) is a pivotal determinant of the molecule's behavior. Modifications at this position directly influence properties such as basicity, lipophilicity, and the ability to act as a hydrogen bond donor or acceptor.

Studies on N,N-disubstituted 2-aminothiazoles have shown that the groups attached to this nitrogen have a significant electronic interaction with the thiazole ring. rsc.org There is a notable mesomeric interaction between the amine's lone pair and the ring system, which affects bond lengths and rotational barriers. For N-benzyl-N-methyl and N,N-dimethyl compounds, the energy barrier to rotation around the C-N bond is significant (50–55 kJ mol⁻¹), indicating a degree of double-bond character due to electron delocalization. rsc.org This suggests that the N-allyl group in this compound would also experience restricted rotation, influencing its preferred conformation.

The ability of the exocyclic amine to participate in hydrogen bonding is also key. In its protonated form, it can act as a hydrogen bond donor, a critical interaction for anchoring the molecule in a protein's active site. SAR studies frequently show that the nature of the N-substituent dictates biological activity. For example, replacing a simple amine with a larger, lipophilic group can enhance binding affinity for hydrophobic targets. mdpi.com In related 1,3,4-oxadiazol-2-amines, attaching a long alkyl chain (dodecyl) to the exocyclic nitrogen resulted in potent enzyme inhibition, underscoring the importance of this position for tuning molecular interactions. nih.gov

Stereochemical Considerations in the Synthesis and Reactivity of this compound

The synthesis and reactivity of this compound involve several key stereochemical aspects. While the core thiazole ring is planar, the spatial arrangement of its bulky substituents—the allyl and diphenyl groups—is critical.

The synthesis of 2-aminothiazoles is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. bepls.com In the case of this compound, the starting materials would be N-allylthiourea and an appropriately substituted α-haloketone derived from deoxybenzoin. The stereochemistry of the final product is largely defined by the planar thiazole ring, but the orientation of the substituents is crucial.

Key stereochemical points include:

Conformation of the N-Allyl Group: The allyl group is not static. Rotation around the N-C and C-C single bonds allows it to adopt various conformations. The presence of the large phenyl groups can sterically hinder certain conformations, favoring those where the allyl group is oriented away from them. researchgate.net

E/Z Isomerism: While not present in the parent compound, reactions involving the allyl group could lead to derivatives with E/Z isomers, as seen in related allylidenehydrazinylthiazoles. nih.gov The stereochemistry of such derivatives is crucial for their designed function.

Atropisomerism: The presence of bulky groups (the two phenyl rings) adjacent to each other and flanking the thiazole ring could potentially lead to hindered rotation around the C-phenyl single bonds. While not explicitly documented for this specific molecule in the provided sources, this phenomenon is a theoretical possibility that would result in stable, non-interconverting rotational isomers (atropisomers).

Tautomerism: As with many 2-aminothiazoles, there is a potential for amino-imino tautomerism. However, studies on analogous N-substituted heterocycles strongly suggest that the exo-amino form is the predominant and more stable tautomer. researchgate.net

Rational Design Principles for Modulating Molecular Properties Based on SAR Insights

Based on the structure-activity relationships of this compound and its analogues, several rational design principles can be formulated to modulate molecular properties for specific applications. These principles provide a roadmap for designing new derivatives with enhanced or targeted characteristics.

Modulating Lipophilicity and Binding via the N-Substituent: The exocyclic amine is a key handle for modification.

Principle: Increasing the length or lipophilicity of the N-substituent (e.g., replacing allyl with longer alkyl or arylalkyl groups) can enhance interactions with hydrophobic pockets. mdpi.comnih.gov

Application: Designing analogues with varied N-substituents to optimize binding affinity for a specific biological target.

Fine-Tuning Electronic Properties and Specificity via Phenyl Ring Substitution: The 4,5-diphenyl groups are not inert and offer sites for optimization.

Principle: Introducing electron-withdrawing or electron-donating groups at the para-position of the phenyl rings can modulate the electronic character of the entire scaffold and improve activity. mdpi.com Para-substitution is often more effective than ortho or meta. mdpi.com

Application: Synthesizing derivatives with substituted phenyl rings (e.g., p-chloro, p-methoxy) to enhance target-specific interactions, such as cation-π or hydrogen bonding. nih.gov

Enhancing Potency with Aromatic Moieties: The choice of substituents on the core thiazole ring is critical.

Principle: Aromatic substitutions at the C4 and C5 positions generally confer greater biological activity than small aliphatic groups like methyl. nih.gov

Application: Retaining the diphenyl scaffold or exploring other bulky aromatic systems is a sound strategy for maintaining or improving potency.

Exploiting the Heterocyclic Core for Interaction: The thiazole ring itself is a key pharmacophoric feature.

Principle: The thiazole ring acts as a rigid scaffold and its nitrogen and sulfur atoms can participate in coordination or hydrogen bonding. It can serve as a bioisostere for other rings like pyridine. nih.gov

Application: Using the thiazole core as a central organizing element to position the key interacting groups (N-allyl and diphenyl moieties) in a precise three-dimensional arrangement for optimal molecular recognition.

Table 2: Summary of Rational Design Principles This table synthesizes SAR insights into actionable design strategies.

| Molecular Moiety | Design Principle | Desired Outcome | Reference |

|---|---|---|---|

| N-Substituent (Allyl) | Vary lipophilicity and size (e.g., use different alkyl/aryl groups). | Optimize binding in hydrophobic pockets. | mdpi.comnih.gov |

| 4,5-Diphenyl Groups | Introduce substituents on the phenyl rings, favoring the para-position. | Modulate stereoelectronics and introduce new interaction points (H-bonds, etc.). | nih.govmdpi.com |

| C4/C5 Ring Positions | Prioritize bulky aromatic groups over small aliphatic ones. | Maintain or enhance biological potency. | nih.gov |

| Thiazole Core | Utilize as a rigid scaffold and potential H-bond acceptor. | Ensure proper spatial orientation of functional groups for molecular recognition. | nih.govrsc.org |

Future Directions and Advanced Research Perspectives on N Allyl 4,5 Diphenylthiazole 2 Amine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of N-Allyl-4,5-diphenylthiazole-2-amine and its derivatives is an area ripe for the application of green chemistry principles. mdpi.comresearchgate.net Traditional synthetic methods often rely on volatile organic solvents, stoichiometric reagents, and harsh reaction conditions. Future research should focus on developing more environmentally benign and efficient synthetic routes.

Key areas for development include:

Green Solvents: Investigation into the use of bio-derived solvents like eucalyptol (B1671775) or aqueous micellar media could significantly reduce the environmental impact of the synthesis. nih.gov The use of water as a solvent, where feasible, represents an ideal green alternative.

Catalytic Approaches: The development of novel catalytic systems can lead to higher efficiency and selectivity. This includes exploring heterogeneous catalysts for easier separation and recycling, as well as metal-free catalytic systems to avoid contamination of the final product with toxic metals. rsc.org

Energy-Efficient Methods: The use of microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com Mechanochemical methods, such as grinding, offer a solvent-free alternative for the synthesis of amines and related compounds. nih.gov

A comparative table of potential sustainable synthetic approaches is presented below.

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

| Solvent | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Bio-solvents (e.g., Eucalyptol), Ionic Liquids | Reduced toxicity and environmental pollution, potential for recycling. mdpi.comnih.gov |

| Catalyst | Stoichiometric bases (e.g., NaH) | Heterogeneous catalysts, organocatalysts, biocatalysts | Ease of separation, reusability, reduced metal contamination. rsc.org |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Mechanochemistry | Faster reaction rates, lower energy consumption, solvent-free options. mdpi.comnih.gov |

Exploration of Novel and Complex Chemical Transformations

The unique structural features of this compound offer a playground for exploring a variety of chemical transformations. The allyl group, in particular, is a versatile handle for further functionalization.

Future research could explore:

Allyl Group Modifications: Reactions such as olefin metathesis, epoxidation, dihydroxylation, and hydroformylation could introduce new functional groups and stereocenters. The thermal rearrangement of the allyl group from the exocyclic nitrogen to a ring nitrogen, a transformation observed in related heterocyclic systems, could also be investigated. researchgate.net

Thiazole (B1198619) Ring Functionalization: While the 4 and 5 positions are substituted with phenyl groups, the potential for C-H activation and functionalization of the phenyl rings or the thiazole ring itself could lead to novel derivatives.

Reactions at the Amino Group: The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation to modulate the electronic and steric properties of the molecule. nih.gov

Application of this compound as a Versatile Building Block in Target-Oriented Synthesis

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including those with potential biological activity. The 2-aminothiazole (B372263) core is a known pharmacophore, and the allyl and phenyl groups provide avenues for constructing diverse chemical libraries. nih.govnih.gov

Potential applications include:

Synthesis of Fused Heterocyclic Systems: Intramolecular cyclization reactions involving the allyl group and the thiazole ring or the amino group could lead to the formation of novel polycyclic heterocyclic systems.

Precursor for Bioactive Molecules: The compound could serve as a scaffold for the development of inhibitors for various enzymes, leveraging the known bioactivity of the 2-aminothiazole moiety. For instance, derivatives of 2-aminothiazoles have been investigated as ROCK II inhibitors and tubulin polymerization inhibitors. rsc.orgnih.gov

Development of Molecular Probes: The introduction of fluorescent tags or other reporter groups could enable the use of these molecules as probes to study biological processes.

Interdisciplinary Research Integrating Advanced Computational and Synthetic Approaches

The synergy between computational chemistry and synthetic chemistry can accelerate the discovery and development of new derivatives of this compound with desired properties.

Future interdisciplinary research could involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the reactivity of different sites within the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties to aid in structural characterization. mdpi.comnih.govmdpi.com For example, computational studies can help understand the tautomeric equilibria and predict the most stable conformations. researchgate.net

Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its derivatives, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed to correlate chemical structure with biological activity, facilitating the rational design of new compounds.

| Computational Method | Application in Research on this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, calculation of spectroscopic data. mdpi.commdpi.comresearchgate.net | A deeper understanding of the molecule's chemical behavior and guidance for synthetic efforts. |

| Molecular Docking | Prediction of binding modes to biological targets (e.g., enzymes, receptors). nih.gov | Rational design of derivatives with enhanced biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity across a series of derivatives. | Predictive models to guide the synthesis of more potent compounds. |

Investigation of Stereoselective Control in Reactions Involving the Allyl Moiety

The allyl group of this compound is prochiral, presenting an opportunity for stereoselective synthesis to create chiral derivatives. The introduction of stereocenters can have a profound impact on the biological activity of a molecule.

Future research in this area should focus on:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation could be employed to convert the allyl group into a chiral diol, a versatile intermediate for further synthesis. nih.gov

Asymmetric Amination: The development of methods for the asymmetric amination of the double bond could lead to the synthesis of chiral diamines.

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, can enable a wide range of enantioselective transformations of the allyl group. nih.govyale.edu The development of chiral ligands based on the thiazole scaffold itself could also be an interesting avenue.

The exploration of these advanced research perspectives will undoubtedly lead to a deeper understanding of the chemistry of this compound and could pave the way for its application in various fields of science.

Q & A

Q. What are the common synthetic routes for preparing N-substituted thiazole-2-amines like N-Allyl-4,5-diphenylthiazole-2-amine?

Methodological Answer: A standard approach involves cyclocondensation of thiourea derivatives with α-haloketones. For example, substituted thiazoles can be synthesized by reacting N-allylthiourea with a diketone precursor under acidic conditions (e.g., acetic acid). Post-synthesis, purification via column chromatography or recrystallization (e.g., using methanol) is critical to isolate the target compound . Key steps include:

- Cyclization: Thiourea + α-bromodiketone → thiazole core.

- Functionalization: Allylation via nucleophilic substitution or Mitsunobu reaction.

- Validation: Confirm purity using TLC and NMR.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Compare - and -NMR spectra with literature data for allyl, phenyl, and thiazole protons .

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C–S bond ~1.74 Å in thiazole rings) to confirm stereochemistry .

- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+) using high-resolution instruments like Orbitrap Fusion Lumos .

Q. What biological screening assays are suitable for preliminary evaluation of thiazole-2-amines?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition assays using Ellman’s method for neuroactivity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies by:

- Assay Standardization: Control variables (e.g., cell passage number, solvent DMSO concentration ≤0.1%) .

- Structural Confirmation: Re-analyze compound stability (e.g., via HPLC) to rule out degradation .

- Meta-Analysis: Compare substituent effects (e.g., 4-phenyl vs. 4-tert-butyl groups) to identify SAR trends .

Q. What strategies optimize the stability of this compound during storage?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for antitumor thiazole-2-amines?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or allyl (e.g., propargyl) groups .

- Physicochemical Profiling: Measure logP (e.g., tert-butyl groups increase lipophilicity) and correlate with cytotoxicity .

- Molecular Docking: Use AutoDock Vina to predict binding to targets like PFOR enzyme (PDB: 2X9L) .

Q. What mechanistic studies are recommended to elucidate the mode of action of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against PFOR (pyruvate:ferredoxin oxidoreductase) using NADH oxidation rates .

- Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates in treated cancer cells .

- ROS Detection: Use DCFH-DA probe to measure reactive oxygen species (ROS) generation .

Q. How to troubleshoot low yields in thiazole-2-amine synthesis?

Methodological Answer:

- Catalyst Optimization: Replace conventional acids with Lewis acids (e.g., ZnCl₂) to enhance cyclization .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) .

- Stoichiometry Adjustment: Increase α-haloketone equivalents to 1.2–1.5x for complete thiourea conversion .

Q. How to prioritize antimicrobial vs. anticancer applications for novel thiazole-2-amines?

Methodological Answer:

- Dual-Activity Screening: Use parallel assays (e.g., MIC and IC₅₀) to rank potency .

- Target Selectivity: Evaluate cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

- Pathway Analysis: Perform transcriptomics (RNA-seq) to identify upregulated pathways (e.g., apoptosis vs. cell wall synthesis) .

Q. What advanced techniques validate molecular interactions of thiazole-2-amines with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified enzymes .

- Cryo-EM: Resolve compound-enzyme complexes at near-atomic resolution (e.g., PFOR-thiazole interactions) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.